(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol

Description

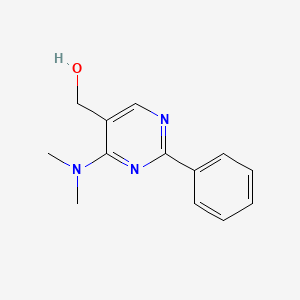

(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a dimethylamino group at position 4, a phenyl group at position 2, and a hydroxymethyl (-CH2OH) substituent at position 4. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

CAS No. |

823796-38-9 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-phenylpyrimidin-5-yl]methanol |

InChI |

InChI=1S/C13H15N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-8,17H,9H2,1-2H3 |

InChI Key |

HTDPGBFLMGAEEC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol typically involves the reaction of 4-dimethylaminopyridine with phenylacetonitrile under basic conditions, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit potent anticancer properties. Specifically, (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cancer cell proliferation. A study demonstrated that certain pyrimidine derivatives effectively target the CDK9-ATP gatekeeper residue, showcasing their potential as therapeutic agents against various cancers .

Case Study: CDK Inhibition

In a structure-activity relationship (SAR) analysis, specific modifications to the pyrimidine structure enhanced selectivity and potency against CDK9. The compound showed nanomolar inhibition levels, indicating its potential as a lead compound for further development in cancer therapies .

Neuropharmacology

Cognitive Enhancers

Pyrimidine derivatives have also been explored for their neuropharmacological properties. The dimethylamino group is known to enhance lipophilicity, facilitating better blood-brain barrier penetration. This characteristic positions this compound as a candidate for cognitive enhancement and neuroprotective applications.

Case Study: Neuroprotective Effects

In preclinical studies, compounds similar to this compound were evaluated for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that these compounds could mitigate neuronal damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Catalytic Applications

The compound has been utilized in organocatalysis, particularly in the synthesis of complex organic molecules through dienamine activation mechanisms. Its ability to form stable intermediates allows for efficient reactions leading to various cyclic compounds.

Data Table: Comparison of Catalytic Efficiency

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cycloaddition | 85 | Room temperature | |

| Michael Addition | 90 | Reflux in DMF | |

| Hemiacetalization | 75 | Microwave-assisted synthesis |

Cosmetic Formulations

Skin Care Applications

Due to its favorable chemical properties, this compound has been investigated for use in cosmetic formulations. Its ability to enhance skin penetration makes it a valuable ingredient in topical preparations aimed at improving skin hydration and texture.

Case Study: Formulation Efficacy

In a study evaluating various cosmetic formulations containing pyrimidine derivatives, the inclusion of this compound improved the moisturizing properties significantly compared to control formulations without this compound .

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Substituent Variations at Position 2 and 4

(a) Position 4 Modifications

- (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol: Dimethylamino (-N(CH3)2): A strong electron-donating group, increasing ring electron density and stability through resonance .

- 4-Amino-5-hydroxymethyl-2-methylpyrimidine (Toxopyrimidine): Amino (-NH2): Less bulky than dimethylamino, with weaker electron-donating effects. This compound (CAS 73-67-6) is a known pyridoxine antagonist .

(b) Position 2 Modifications

- This compound: Phenyl group: Enhances aromatic stacking interactions and steric bulk, influencing solubility (logP ~2.5 estimated) .

- (4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol: Methylthio (-SMe): Less sterically demanding than phenyl, with moderate electron-withdrawing effects. Molecular weight: 199.27 g/mol .

- 2-Methyl-4-amino-5-hydroxymethylpyrimidine: Methyl group: Reduces steric hindrance, improving solubility (logP ~0.8) but limiting aromatic interactions .

Position 5 Functional Group Comparisons

- This compound: Hydroxymethyl (-CH2OH): Participates in hydrogen bonding, enhancing aqueous solubility (estimated solubility: ~5 mg/mL in water) .

- 4-(3-Nitrophenyl)pyrimidin-2-amine: Nitro group (-NO2): Electron-withdrawing, reducing ring electron density and stability. Used in intermediates for anticancer agents .

- Ethyl 4-(dimethylamino)benzoate: Ester group: Higher reactivity in polymerization (e.g., degree of conversion ~78% in resin cements) compared to methacrylate derivatives .

Key Research Findings

Electronic Effects: Dimethylamino groups at position 4 significantly enhance pyrimidine ring stability compared to amino or nitro substituents .

Solubility : Hydroxymethyl groups improve aqueous solubility, whereas phenyl or methylthio groups favor lipid membranes .

Biological Relevance : Pyrimidines with morpholine or thiazole substituents (e.g., compound 6 in ) show higher kinase inhibition, suggesting that the target compound’s phenyl group may optimize hydrophobic binding pockets.

Synthetic Efficiency : Ionic liquids and Biginelli condensation enable rapid synthesis of azido and hydroxymethyl derivatives .

Biological Activity

(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethylamino group and a phenyl moiety, which influences its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in cellular processes, such as cell proliferation and apoptosis. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting anticancer properties .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer effects. For example, studies on pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines by targeting CDK9, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | IC50 (μM) | Cancer Cell Line | Mechanism |

|---|---|---|---|---|

| 12u | 0.25 | MCF-7 | CDK9 inhibition | |

| 95 | 0.1 | A549 | EGFR inhibition | |

| 83 | 0.87 | MDA-MB-231 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Pyrimidine derivatives have been evaluated against various pathogens, demonstrating significant antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| A | 0.25 | S. aureus |

| B | 0.5 | E. faecalis |

| C | 1 | L. monocytogenes |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK9-mediated transcription in human cancer cells, leading to increased apoptosis rates compared to untreated controls .

- Antimicrobial Efficacy : Another investigation reported that derivatives exhibited significant activity against Gram-positive bacteria, with MIC values comparable to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation : Start with a 2-phenylpyrimidine derivative. The dimethylamino group at the 4-position can be introduced via nucleophilic substitution using dimethylamine under basic conditions (e.g., NaH in DMF) .

Hydroxymethylation : Introduce the methanol group at the 5-position using formaldehyde in a Mannich-type reaction, facilitated by a base like NaOH or K₂CO₃. This step may require reflux conditions in a polar solvent (e.g., ethanol) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from methanol/water) ensures high purity (>95% by HPLC) .

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

- Optimize solvent polarity to prevent decomposition of the dimethylamino group.

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- NMR Analysis :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding. The dimethylamino group often participates in weak C–H···N interactions, influencing crystal packing .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 256.3 (calculated for C₁₃H₁₇N₃O).

Advanced Research Questions

Q. How does the dimethylamino group affect the compound’s electronic properties and reactivity?

Methodological Answer: The dimethylamino group is a strong electron-donating substituent:

- Electronic Effects : It increases electron density on the pyrimidine ring, enhancing nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. This can be quantified via Hammett constants (σₚ ~-0.83) .

- Reactivity in Cross-Coupling : Facilitates Suzuki-Miyaura reactions by activating adjacent positions. For example, coupling with aryl boronic acids at the 6-position proceeds efficiently with Pd(PPh₃)₄ and K₂CO₃ in THF/water .

- Acid-Base Behavior : The dimethylamino group (pKa ~5–6) protonates under acidic conditions, altering solubility and reactivity. Monitor pH during reactions to avoid unintended protonation .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To address this:

Standardize Conditions : Acquire NMR spectra in deuterated DMSO-d₆ or CDCl₃ with internal standards (e.g., TMS).

Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by collecting spectra at 25°C and 60°C .

DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian09 at the B3LYP/6-31G* level) to validate assignments .

Crystallographic Validation : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction. For example, the dihedral angle between the pyrimidine and phenyl rings is typically ~12–15° .

Q. How can researchers optimize the compound’s stability during storage?

Methodological Answer: The hydroxymethyl group is prone to oxidation. Mitigation strategies include:

- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Stabilization : Add antioxidants (e.g., 0.1% BHT) or store as a stabilized derivative (e.g., acetate ester, hydrolyzed before use) .

- Purity Assessment : Regularly check via HPLC (C18 column, mobile phase: 70:30 MeCN/H₂O + 0.1% TFA) to detect degradation products like the aldehyde derivative .

Q. What methodologies are used to study its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The pyrimidine ring often occupies the ATP-binding pocket, while the hydroxymethyl group forms hydrogen bonds .

Kinetic Assays : Perform fluorometric assays (e.g., with FITC-labeled substrates) to measure IC₅₀ values. For example, in kinase inhibition studies, use ADP-Glo™ assays to quantify ATP consumption .

Metabolic Stability : Assess hepatic clearance using liver microsomes (human/rat) and LC-MS/MS to track parent compound depletion .

Q. How can researchers modify the compound to enhance solubility without compromising activity?

Methodological Answer:

- Pro-drug Approach : Convert the hydroxymethyl group to a phosphate ester (using POCl₃/pyridine), which hydrolyzes in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages. Optimize chain length (e.g., PEG-400) to balance solubility and membrane permeability .

- Salt Formation : React with HCl or citric acid to form water-soluble salts. Monitor pH-dependent solubility using a shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.